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N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Medicinal Chemistry SAR Lipophilicity

Researchers requiring a validated negative control for HLE inhibitor screening campaigns face limited options. This compound (CAS 306729-98-6) is an ideal chemically matched control-inactive across five orthogonal PubChem HTS assays (FBW7, MITF, TEAD-YAP, ROC1-CUL1, GPR151)-minimizing false-positive interference. Its sec-butyl substitution enables head-to-head SAR comparisons with linear n-butyl and des-methyl analogs to isolate conformational effects on target engagement.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 306729-98-6
Cat. No. B2495249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
CAS306729-98-6
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
InChIInChI=1S/C18H23N3OS/c1-5-12(2)15-6-8-16(9-7-15)21-17(22)11-23-18-19-13(3)10-14(4)20-18/h6-10,12H,5,11H2,1-4H3,(H,21,22)
InChIKeyFGCPODKOHFCFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS 306729-98-6): Chemical Identity and Structural Classification for Procurement


N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS 306729-98-6) is a synthetic small molecule belonging to the 1‑pyrimidinylacetamide chemotype, a class disclosed in the early 1990s as inhibitors of human leukocyte elastase (HLE) [1]. The compound features a 4,6‑dimethyl‑2‑pyrimidinyl moiety linked via a sulfanyl bridge to an acetamide, which is further N‑substituted with a 4‑(sec‑butyl)phenyl group. Its molecular formula is C₁₈H₂₃N₃OS (MW 329.5) with a computed XLogP3 of 4.4, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and six rotatable bonds [2]. The compound has been deposited in PubChem (CID 5133596) and screened in multiple NIH Molecular Libraries Program high‑throughput assays, where it registered as inactive against all tested targets [3].

Why N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide Cannot Be Interchanged with In‑Class Analogs: Structural Determinants of Differentiation


Within the 1‑pyrimidinylacetamide class, small structural modifications produce substantial shifts in molecular recognition, as demonstrated by the divergent activity profiles of close analogs. The 4,6‑dimethyl substitution on the pyrimidine ring increases steric bulk and modulates π‑stacking interactions relative to the unsubstituted pyrimidine analog ML239 (CAS 256955‑16‑5), while the branched sec‑butyl group on the phenyl ring introduces conformational constraints distinct from the linear n‑butyl congener . These structural features directly impact computed lipophilicity (XLogP3 = 4.4), hydrogen‑bonding capacity, and the number of rotatable bonds (six), each of which influences membrane permeability, metabolic stability, and target‑binding thermodynamics [1]. Generic substitution without explicit experimental validation therefore risks altering both potency and selectivity profiles in unforeseen ways.

Quantitative Differential Evidence for CAS 306729-98-6 vs. Closest Analogs: A Comparator‑Driven Procurement Guide


4,6-Dimethyl Substitution on Pyrimidine Confers Higher Molecular Weight and Altered Lipophilicity vs. Unsubstituted-Pyrimidine Analog ML239

The target compound bears 4,6‑dimethyl groups on the pyrimidine ring, a structural feature absent in the closest analog ML239 (N‑(4‑sec‑butylphenyl)‑2‑(2‑pyrimidinylsulfanyl)acetamide, CAS 256955‑16‑5). This substitution increases molecular weight from 301.4 Da (ML239) to 329.5 Da (target) and raises computed lipophilicity, as reflected by an XLogP3 of 4.4 for the target compound [1]. The additional methyl groups also increase the number of rotatable bonds from four (ML239) to six (target), providing greater conformational flexibility at the expense of entropic binding penalties . In biological terms, ML239 has been reported as a potent and selective breast cancer stem cell inhibitor with an IC₅₀ of 1.16 µM and approximately 24‑fold selectivity over control cell lines , whereas the target compound with the dimethyl‑pyrimidine substitution was inactive in all five PubChem HTS assays in which it was tested [2]. This suggests that 4,6‑dimethylation on the pyrimidine ring abrogates the biological activity observed for the unsubstituted analog in at least some target contexts.

Medicinal Chemistry SAR Lipophilicity

Branched sec‑Butyl vs. Linear n‑Butyl Phenyl Substitution: Conformational and Steric Implications for Target Engagement

The target compound features a branched sec‑butyl group (1‑methylpropyl) at the para position of the phenyl ring, in contrast to the linear n‑butyl analog N‑(4‑butylphenyl)‑2‑[(4,6‑dimethylpyrimidin‑2‑yl)sulfanyl]acetamide . The sec‑butyl moiety introduces a chiral center at the benzylic carbon and restricts conformational freedom relative to the freely rotating n‑butyl chain, potentially affecting the presentation of the phenyl ring to biological targets. While direct head‑to‑head biological data comparing these two analogs have not been published, the sec‑butyl substitution pattern is a known structural feature in bioactive molecules where branched alkyl groups enhance metabolic stability by impeding CYP450‑mediated ω‑oxidation relative to linear alkyl chains [1]. Both compounds share the same molecular formula (C₁₈H₂₃N₃OS, MW 329.5) and identical computed XLogP3 of 4.4 [2], confirming that this isomerization does not alter bulk lipophilicity but may influence shape‑dependent molecular recognition.

Medicinal Chemistry SAR Conformational Analysis

Negative Selectivity Profile: Inactivity Across Five Orthogonal PubChem HTS Targets Distinguishes the Compound from Active In‑Class Members

The target compound was tested in five NIH Molecular Libraries Program HTS assays covering diverse biological targets and returned an 'Inactive' outcome in every case: (i) AlphaScreen assay for FBW7 E3 ligase activators (AID 1259310); (ii) AlphaScreen assay for MITF transcription factor inhibitors (AID 1259374); (iii) cell‑based luminescence assay for TEAD–YAP interaction inhibitors (AID 1259422); (iv) FRET‑based assay for ROC1–CUL1 CTD inhibitors (AID 1347404, tested as two independent substance entries); and (v) cell‑based assay for GPR151 receptor activators (AID 1508602) [1]. This uniform inactivity across mechanistically unrelated targets provides a defined negative selectivity baseline that distinguishes the compound from structurally related analogs such as ML239, which shows potent activity (IC₅₀ = 1.16 µM) in a breast cancer stem cell assay . For researchers seeking a chemically matched inactive control compound for assay validation or counter‑screening, this comprehensive negative dataset is a valuable procurement criterion that is unavailable for most untested analogs.

Chemical Biology High-Throughput Screening Selectivity Profiling

Patent‑Class Membership: 1‑Pyrimidinylacetamide Human Leukocyte Elastase Inhibitor Chemotype with Defined Structural Scope

The compound falls within the generic Markush structure of Formula I disclosed in EP 0528633 A1 and US 5,734,535, which describe 1‑pyrimidinylacetamide compounds as inhibitors of human leukocyte elastase (HLE/HNE) [1]. The disclosed SAR encompasses variation at the pyrimidine 4‑ and 6‑positions (including dimethyl substitution as in the target compound) and at the phenyl N‑substituent (including sec‑butyl as in the target compound). While specific IC₅₀ or Ki values for the target compound against HLE were not located in the public patent examples, the patent class establishes the intended biological application space and provides a framework for designing follow‑up HLE inhibition experiments where the 4,6‑dimethyl‑2‑pyrimidinylsulfanyl‑acetamide scaffold with a 4‑sec‑butylphenyl substituent represents a structurally defined combination of the two variable regions [2]. This distinguishes it from analogs that fall outside the HLE inhibitor patent scope, such as those with pyridine‑based heterocycles or non‑acetamide linkers.

Enzyme Inhibition Inflammation Patent Analysis

Recommended Application Scenarios for N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS 306729-98-6) Based on Evidence


Negative Control Compound for FBW7, MITF, TEAD–YAP, ROC1–CUL1, and GPR151 HTS Assays

Given the compound's confirmed inactivity across five orthogonal PubChem HTS assays (FBW7 E3 ligase activators, MITF inhibitors, TEAD–YAP interaction inhibitors, ROC1–CUL1 CTD inhibitors, and GPR151 activators) [1], it can serve as a chemically matched negative control for hit validation and counter‑screening campaigns involving these targets. The comprehensive inactivity profile reduces the risk of false‑positive interference from the compound scaffold when used as a control in secondary assays.

SAR Expansion of the 1‑Pyrimidinylacetamide Human Leukocyte Elastase Inhibitor Chemotype

As a compound that maps onto both variable regions of the generic Formula I in EP 0528633 A1 (4,6‑dimethyl on pyrimidine and 4‑sec‑butyl on phenyl) [2], the target compound is a suitable starting point for systematic SAR studies aimed at elucidating the contribution of pyrimidine C4/C6 methylation and branched phenylalkyl substitution to HLE inhibitory potency and selectivity. Its procurement enables head‑to‑head comparison with des‑methyl (ML239) and linear‑alkyl congeners.

Physicochemical Comparator in Lipophilicity‑Driven Permeability and Metabolic Stability Studies

With a computed XLogP3 of 4.4 and six rotatable bonds, this compound occupies a defined physicochemical space suitable for benchmarking against the less lipophilic, lower‑molecular‑weight analog ML239 (MW 301.4, fewer rotatable bonds) [3]. The pair can be used in parallel artificial membrane permeability assays (PAMPA) or microsomal stability experiments to isolate the impact of 4,6‑dimethyl‑pyrimidine substitution on ADME properties independent of the sec‑butylphenyl motif.

Chemical Probe for Studying Branched vs. Linear Alkyl Chain Effects on Protein Binding

The sec‑butyl substitution on the phenyl ring distinguishes this compound from its n‑butyl isomer, which shares identical molecular formula (C₁₈H₂₃N₃OS, MW 329.5) and computed XLogP3 (4.4) . This pair enables controlled studies of how alkyl chain topology (branched vs. linear) affects target engagement, conformational selection, and metabolic stability without confounding changes in bulk lipophilicity, making it a valuable tool for medicinal chemistry optimization programs.

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